4-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzene-1-sulfonamide
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Overview
Description
4-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a sulfonamide group, a thiazinan ring, and a chlorinated benzene ring. These structural features contribute to its distinct chemical properties and reactivity.
Scientific Research Applications
4-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Future Directions
The future directions for the study of “4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide” could include further investigation into its synthesis, properties, and potential applications. This could involve more detailed studies on its physical and chemical properties, potential biological activities, and possible uses in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazinan Ring: The thiazinan ring can be synthesized through the reaction of a suitable amine with a sulfonyl chloride under basic conditions.
Coupling Reaction: The final step involves coupling the chlorinated benzene ring with the thiazinan ring through a sulfonamide linkage. This can be done using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfonic acids or sulfonates.
Reduction: Amines or thiols.
Hydrolysis: Sulfonic acid and amine derivatives.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity. The thiazinan ring may interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzoic acid
- 4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid
Uniqueness
4-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzene-1-sulfonamide is unique due to its specific combination of functional groups and structural features. The presence of both a sulfonamide group and a thiazinan ring provides distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S2/c17-13-3-9-16(10-4-13)25(22,23)18-14-5-7-15(8-6-14)19-11-1-2-12-24(19,20)21/h3-10,18H,1-2,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKYDEWJIONMKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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